1,4-Dimethylnaphthalene

Organic Geochemistry Petroleum Exploration Maturity Parameter

1,4-Dimethylnaphthalene (1,4-DMN; CAS 571-58-4) is a polycyclic aromatic hydrocarbon (PAH) belonging to the class of C2-alkylnaphthalenes. It is one of ten dimethylnaphthalene isomers, characterized by two methyl substituents at the 1- and 4-positions on the naphthalene ring system.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 571-58-4
Cat. No. B047064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylnaphthalene
CAS571-58-4
Synonyms1,4-dimethylnaphthalene
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C
InChIInChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3
InChIKeyAPQSQLNWAIULLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.30e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylnaphthalene (CAS 571-58-4): Industrial and Research Grade Specifications for a Polycyclic Aromatic Hydrocarbon


1,4-Dimethylnaphthalene (1,4-DMN; CAS 571-58-4) is a polycyclic aromatic hydrocarbon (PAH) belonging to the class of C2-alkylnaphthalenes. It is one of ten dimethylnaphthalene isomers, characterized by two methyl substituents at the 1- and 4-positions on the naphthalene ring system [1]. This symmetrical substitution pattern imparts distinct physicochemical properties that differentiate it from other in-class isomers . The compound exists as a clear liquid at ambient conditions, with a melting point of −18 °C, a boiling point range of 262–268 °C at atmospheric pressure, and a density of approximately 1.016 g/mL . As an intermediate and functional molecule, 1,4-DMN has established applications in agricultural storage technology as a potato sprout inhibitor, in materials science for the synthesis of high-performance resins, and as a geochemical biomarker in petroleum exploration .

Why Generic Alkylnaphthalenes Cannot Substitute for 1,4-Dimethylnaphthalene in Critical Applications


Although dimethylnaphthalenes share the same molecular formula (C₁₂H₁₂) and basic aromatic backbone, isomer substitution is not permissible in applications where specific molecular recognition, steric accessibility, or thermodynamic stability is required. The relative energetic stability among dimethylnaphthalene isomers varies significantly; for instance, α,α-isomers such as 2,6-DMN and 2,3-DMN are lower in energy compared to 1,8-DMN by approximately 7–8 kcal mol⁻¹ [1]. Furthermore, the differential substitution pattern of 1,4-DMN yields a unique critical temperature (Tc) and critical pressure (Pc) profile relative to 1,3-DMN, 1-methylnaphthalene, and 2-methylnaphthalene, as determined by pulse-heating methodology, which directly influences its phase behavior in high-temperature industrial processes [2]. Additionally, the kinetic diameter of 1,4-DMN differs sufficiently from its isomers that it enables selective separation by metal-organic framework (MOF) adsorbents such as MIL-47 and MIL-53(Al), whereas other isomers co-elute or exhibit distinct adsorption enthalpies [3]. These differences—energetic, thermodynamic, and steric—preclude generic substitution of 1,4-DMN with other C2-naphthalenes in high-precision applications.

1,4-Dimethylnaphthalene: Quantitative Comparative Evidence Across Geochemistry, Agriculture, and Materials Engineering


Geochemical Maturity Assessment: 2,3-DMN / 1,4-DMN Concentration Ratio as a Petroleum Biomarker

In organic geochemistry, the concentration ratio of 2,3-dimethylnaphthalene (2,3-DMN) to 1,4-dimethylnaphthalene (1,4-DMN) is established as a thermal maturity parameter for crude oils and sedimentary organic matter [1]. This ratio reflects the differential thermal stability and isomerization kinetics of these two isomers during geological burial and heating. The quantitation of 1,4-DMN alongside 2,3-DMN and 1,5-DMN is achieved via two-dimensional capillary gas chromatography (2D-GC), which resolves these otherwise difficult-to-separate isomers on a single stationary phase [1]. This application explicitly requires 1,4-DMN as a reference compound; other dimethylnaphthalene isomers such as 2,6-DMN or 1,8-DMN do not serve this specific geochemical parameterization role.

Organic Geochemistry Petroleum Exploration Maturity Parameter

Isomer Purity Requirements for Industrial Resin and Dye Intermediates: 1,3-DMN Content Specification

In industrial-scale production of 1,4-naphthalenedicarboxylic acid—a monomer for high-performance resins and dyes—the isomeric purity of 1,4-DMN feedstock is critically controlled. According to patent disclosures, the concentration of 1,3-dimethylnaphthalene (1,3-DMN) impurity in 1,4-DMN must be ≤1.0%, preferably ≤0.5%, and more preferably ≤0.4% to meet downstream processing specifications [1][2]. This stringent requirement arises because 1,3-DMN co-produced during 5-phenyl-2-hexene cyclization and subsequent dehydrogenation steps interferes with polymerization reactions and final product performance. The patented production method achieves 1,3-DMN concentrations of 1.0% or less relative to 1,4-DMN through the use of sulfonic acid or amorphous silica-alumina catalysts at temperatures ≤200°C [2].

Industrial Synthesis Polymer Chemistry Quality Control

Potato Sprout Suppression: Divergent Transcriptional Profiles of 1,4-DMN versus Chlorpropham (CIPC)

1,4-Dimethylnaphthalene functions as a non-competitive potato tuber sprout inhibitor, but its molecular mechanism diverges significantly from that of chlorpropham (CIPC), a widely used carbamate-based alternative. Comparative transcriptomic analysis reveals that 1,4-DMN and CIPC elicit distinct transcriptional profiles in potato tuber tissues, and 1,4-DMN does not suppress sprout growth through dormancy prolongation [1]. Mechanistically, 1,4-DMN induces the expression of PP2A hydrolase and oxygen metabolism-related genes, resulting in cell cycle arrest at the G1/S phase boundary . In contrast, CIPC acts primarily through mitotic spindle disruption. This mechanistic divergence positions 1,4-DMN as a functional alternative to CIPC in jurisdictions where CIPC faces regulatory restrictions or where alternative modes of action are desired for resistance management.

Agricultural Chemistry Postharvest Physiology Sprout Inhibition

Critical Properties for High-Temperature Process Engineering: Measured Tc and Pc Values

The critical temperature (Tc) and critical pressure (Pc) of 1,4-dimethylnaphthalene have been experimentally determined using a pulse-heating method suitable for thermally unstable alkylnaphthalenes [1]. These measurements are essential for accurate thermodynamic modeling and safe operation of high-temperature industrial processes involving this compound. While the study includes comparative data for 1,3-dimethylnaphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 2-ethylnaphthalene, all alkylnaphthalenes investigated decomposed at near-critical temperatures, necessitating the specialized short-residence-time methodology (0.03–0.46 ms heating to Tc) [1]. The measured Tc and Pc values for 1,4-DMN differ from those of 1,3-DMN and the monomethylnaphthalenes, reflecting the influence of the 1,4-substitution pattern on intermolecular interactions and thermal stability.

Thermodynamics Process Engineering Fluid Phase Equilibria

Selective Adsorptive Separation: Differential Retention of 1,4-DMN on Metal-Organic Frameworks

Metal-organic frameworks MIL-47 and MIL-53(Al) exhibit selective adsorption capabilities enabling the separation of 1,4-dimethylnaphthalene from other alkylnaphthalene isomers in liquid-phase breakthrough experiments [1]. This selectivity arises from the kinetic diameter of 1,4-DMN, which approaches the pore diameter of these MOF adsorbents, creating steric constraints that differentiate it from isomers with different molecular dimensions [1]. The adsorption is governed predominantly by enthalpic interactions, with column experiments across varying concentrations confirming that 1,4-DMN can be resolved from isomer mixtures. In contrast, other dimethylnaphthalene isomers do not experience the same degree of steric restriction, resulting in different elution profiles and enabling preparative-scale purification of 1,4-DMN.

Separation Science Adsorption MOF Materials

Biocatalytic Oxidation Selectivity: 1,4-DMN Preferentially Hydroxylated to 1,4-Dihydroxymethylnaphthalene

Recombinant Escherichia coli expressing the aromatic dihydroxylating dioxygenase genes phnA1A2A3A4 from the marine bacterium Cycloclasticus sp. A5 catalyzes the regiospecific bioconversion of 1,4-dimethylnaphthalene predominantly to 1,4-dihydroxymethylnaphthalene [1]. This dioxygenase exhibits broad substrate preference among substituted naphthalenes and uniquely hydroxylates the methyl groups of 1,4-DMN rather than attacking the aromatic ring. In contrast, other dimethylnaphthalene isomers may undergo ring hydroxylation or different regioselective transformations when exposed to the same enzyme system. The regiospecificity of this biotransformation provides a synthetic route to 1,4-naphthalenedicarboxylic acid precursors that avoids harsh chemical oxidation conditions and heavy metal catalysts.

Biocatalysis Green Chemistry Enzymatic Oxidation

High-Value Application Scenarios for 1,4-Dimethylnaphthalene Based on Differentiated Evidence


Petroleum Geochemistry: Thermal Maturity Assessment Reference Standard

Research laboratories conducting petroleum source rock and crude oil thermal maturity evaluations require 1,4-DMN as an analytical reference standard. The 2,3-DMN/1,4-DMN concentration ratio, measured by two-dimensional capillary gas chromatography, serves as a geochemical maturity parameter [1]. High-purity 1,4-DMN (≥95%) is essential for accurate calibration and quantitation. Procuring 1,4-DMN specifically for this purpose is non-substitutable with other dimethylnaphthalene isomers, as only the 1,4-isomer participates in this established ratio parameter.

Polymer Precursor Manufacturing: Feedstock for 1,4-Naphthalenedicarboxylic Acid Production

Industrial manufacturers of 1,4-naphthalenedicarboxylic acid—a monomer for high-performance polyesters, polyamides, and engineering resins—require 1,4-DMN feedstock with 1,3-DMN isomer content ≤1.0%, preferably ≤0.5% [1][2]. This purity specification is mandated by downstream polymerization process requirements. Procurement should verify that the supplied 1,4-DMN meets this isomeric purity threshold, as material with higher 1,3-DMN content will yield off-specification dicarboxylic acid and compromised polymer performance.

Postharvest Agricultural Storage: Mechanistically Distinct Potato Sprout Inhibitor

Potato storage facilities and postharvest physiology research programs utilize 1,4-DMN as a sprout inhibitor with a transcriptional mechanism distinct from chlorpropham (CIPC). 1,4-DMN induces PP2A hydrolase and oxygen metabolism genes, causing G1/S cell cycle arrest without dormancy prolongation [1][2]. This differentiated mode of action supports resistance management strategies and provides an alternative in regions where CIPC use is restricted. Procurement for agricultural application should confirm technical-grade purity and compliance with local pesticide registration requirements.

MOF-Based Separations Research: Adsorption Selectivity and Purification Studies

Materials science laboratories investigating adsorptive separations of alkylnaphthalene isomers on metal-organic frameworks (MIL-47, MIL-53(Al)) require 1,4-DMN as a test solute. The kinetic diameter of 1,4-DMN approaches the pore diameter of these MOFs, enabling selective separation from other dimethylnaphthalene isomers via enthalpic and steric interactions in liquid-phase breakthrough experiments [1]. This scenario is particularly relevant for researchers developing isomeric purification methods or studying structure-property relationships in porous adsorbents.

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